molecular formula C16H13FN4O B6898776 N-(4-fluorophenyl)-N-methyl-4-(triazol-1-yl)benzamide

N-(4-fluorophenyl)-N-methyl-4-(triazol-1-yl)benzamide

Cat. No.: B6898776
M. Wt: 296.30 g/mol
InChI Key: VHYSFTSPRCXNGA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-methyl-4-(triazol-1-yl)benzamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of N-(4-fluorophenyl)-N-methyl-4-(triazol-1-yl)benzamide typically involves multi-step synthetic routes. One common method involves the reaction of 4-fluoroaniline with methyl iodide to form N-methyl-4-fluoroaniline. This intermediate is then reacted with 4-(triazol-1-yl)benzoyl chloride under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

N-(4-fluorophenyl)-N-methyl-4-(triazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

N-(4-fluorophenyl)-N-methyl-4-(triazol-1-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-methyl-4-(triazol-1-yl)benzamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth. The molecular targets and pathways involved include kinases, receptors, and other proteins that play a crucial role in cellular signaling and metabolism .

Comparison with Similar Compounds

N-(4-fluorophenyl)-N-methyl-4-(triazol-1-yl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(4-fluorophenyl)-N-methyl-4-(triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c1-20(14-8-4-13(17)5-9-14)16(22)12-2-6-15(7-3-12)21-11-10-18-19-21/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYSFTSPRCXNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)C2=CC=C(C=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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